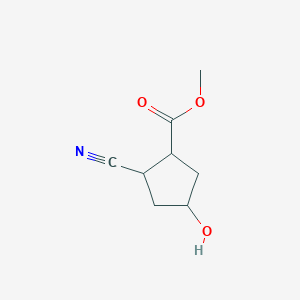

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate

Description

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a cyano group at position 2, a hydroxyl group at position 4, and a methyl ester at position 1. This compound’s unique functionalization makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural complexity and stereochemical properties often require advanced analytical techniques, such as X-ray crystallography (e.g., SHELX programs for structural refinement) , and chromatography for characterization .

Properties

CAS No. |

93929-60-3 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-12-8(11)7-3-6(10)2-5(7)4-9/h5-7,10H,2-3H2,1H3 |

InChI Key |

ALWJXCPMGIIPHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(CC1C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions often include:

Temperature: Room temperature to 60°C

Catalysts: Acidic or basic catalysts depending on the step

Solvents: Common solvents include ethanol, methanol, and water

Industrial Production Methods

Industrial production methods for Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves using larger reactors and more efficient purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols or amines.

Substitution: Can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines and alcohols.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-aminocyclopentanecarboxylate

- Structure: Features an amino group at position 3 instead of the cyano and hydroxyl groups.

- Properties: Molecular formula: C₇H₁₃NO₂ (143.18 g/mol) vs. the target compound’s C₈H₁₁NO₃ (theoretical ~169.17 g/mol) . Hazards: Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .

- Applications: Used in laboratory chemical synthesis, whereas the target compound’s hydroxyl and cyano groups suggest utility in more specialized reactions (e.g., nucleophilic substitutions or cyclizations).

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

- Structure: Contains a methylamino group at position 1 and a hydrochloride salt.

- Synthesis: Prepared via reaction with 4-toluenesulfonate, yielding 78% under optimized conditions . The target compound’s synthesis would likely require protection/deprotection strategies for the hydroxyl and cyano groups.

- Reactivity: The amino group facilitates acid-base interactions, while the target compound’s hydroxyl and cyano groups may enhance polarity and solubility in polar solvents.

Methyl Esters of Diterpenoid Resin Acids

- Examples : Sandaracopimaric acid methyl ester, torulosic acid methyl ester .

- Comparison: These diterpenoid esters are larger (e.g., C₂₁H₃₂O₂ for sandaracopimaric acid methyl ester) and derived from natural sources. Their applications focus on resin chemistry and antimicrobial agents, whereas the synthetic target compound is tailored for precision organic synthesis.

Data Table: Key Properties of Selected Cyclopentane Carboxylates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.